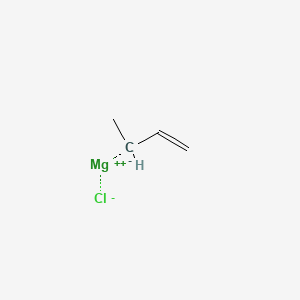

1-Methyl-2-propenylmagnesium chloride

Beschreibung

Contextualization as a Chiral Allylic Grignard Reagent

The structure of 1-Methyl-2-propenylmagnesium chloride is notable for two key features: it is both allylic and chiral. The term "allylic" refers to the position of the magnesium halide group on a carbon atom adjacent to a carbon-carbon double bond. This structural motif results in a dynamic chemical nature. Nuclear magnetic resonance (NMR) studies on similar allylic Grignard reagents have revealed an extremely mobile tautomeric exchange, where the magnesium atom rapidly shifts between the two ends of the allyl system. caltech.edu

This dynamic equilibrium has profound consequences for the reagent's reactivity. Unlike simpler alkyl Grignard reagents, additions of allylic Grignard reagents to electrophiles like carbonyl compounds can proceed through a concerted, six-membered ring transition state. nih.gov This distinct mechanism leads to unusually high reaction rates. nih.gov

Furthermore, the carbon atom bonded to the magnesium chloride is a stereocenter, making this compound a chiral reagent. However, predicting the stereochemical outcome of its reactions is complex. The standard models used to rationalize the diastereoselectivity of nucleophilic additions, such as the Felkin-Anh and chelation-control models, often fail when applied to allylic Grignard reagents. nih.gov In many instances, these reagents exhibit low stereoselectivity or even yield the opposite stereoisomer compared to other organometallic nucleophiles. nih.gov This unique behavior underscores the intricate nature of its reactivity profile, which cannot be analyzed by simple steric approach control alone. nih.gov

Historical Perspective on Allylic Organomagnesium Chemistry

The field of organomagnesium chemistry was established in 1900 with the groundbreaking discovery of organomagnesium halides (RMgX) by Victor Grignard, an achievement for which he was awarded the Nobel Prize in Chemistry in 1912. wikipedia.orgwikipedia.org These reagents revolutionized organic synthesis by providing a robust method for creating carbon-carbon bonds. chemblink.com

The study of allylic Grignard reagents, a specific subset of these compounds, presented unique challenges and questions. A central aspect of Grignard reagent chemistry in solution is the Schlenk equilibrium, a complex process where molecules exchange their organic and halide groups, leading to a mixture of the parent Grignard reagent (RMgX), the diorganomagnesium species (MgR₂), and magnesium halide (MgX₂). nih.govwikipedia.org

For allylic systems, the complexity is compounded by the potential for allylic rearrangement. Early investigations into the structure of allylic Grignard reagents sought to understand this dynamic behavior. Research utilizing NMR spectroscopy in the early 1960s was pivotal, demonstrating that these reagents exist as rapidly equilibrating tautomers rather than as static, conventional structures. caltech.edu This discovery was crucial for explaining the product distributions observed in reactions involving these reagents. caltech.edu The inherent fluxionality of the carbon-magnesium bond in allylic systems distinguishes them from more straightforward alkyl or aryl Grignard reagents and remains a key feature of their chemical identity. caltech.edu

Significance of this compound in Modern Synthetic Paradigms

This compound is a significant tool in modern organic synthesis due to its function as a specialized nucleophile for creating valuable molecular frameworks. Its primary application is as an allylating agent, enabling the introduction of a four-carbon branched chain into a target molecule. chemicalbook.com

The addition of this reagent to carbonyl compounds, such as aldehydes and ketones, is a particularly powerful transformation that yields homoallylic alcohols. nih.govchemicalbook.com These products are versatile synthetic intermediates, serving as precursors for the construction of more complex molecules. For instance, the reaction of this compound with various aldehydes is a direct route to the corresponding secondary homoallylic alcohols. chemicalbook.com

The utility of this reagent extends to other areas as well. It has been used in the synthesis of heterocyclic compounds, such as 3,4-dihydro-4-(1-methyl-2-propen-1-yl)-2(1H)-pyrimidinethione derivatives through reactions with 2-mercaptopyrimidine (B73435). chemicalbook.com While distinct from its isomer, (2-methyl-2-propenyl)magnesium chloride (isoprenylmagnesium chloride), which is used to introduce isoprene (B109036) units in terpenoid synthesis, this compound provides a complementary method for building carbon skeletons. chemblink.com The high reactivity of allylic Grignard reagents allows them to react with a broad range of electrophiles, including amides, which are often less reactive towards other Grignard reagents. nih.gov This enhanced reactivity, combined with its specific structural contribution, secures its place as a valuable reagent in the synthetic chemist's toolkit for constructing diverse molecular architectures. nih.gov

Table of Compounds

| Compound Name |

|---|

| 1,2-Diiodoethane |

| This compound |

| 2-mercaptopyrimidine |

| (2-methyl-2-propenyl)magnesium chloride |

| 3,4-dihydro-4-(1-methyl-2-propen-1-yl)-2(1H)-pyrimidinethione |

| Aldehyde |

| Alkylmagnesium fluoride |

| Amide |

| Aryl Grignard reagent |

| Benzylmagnesium chloride |

| Carbon-carbon |

| Carbonyl |

| Diallylmagnesium |

| Dibutenylmagnesium |

| Diethyl ether |

| Dimethylmagnesium |

| Ethylmagnesium chloride |

| Grignard reagent |

| Homoallylic alcohol |

| Isoprenylmagnesium chloride |

| Ketone |

| Lithium tetrachlorocuprate |

| Magnesium |

| Magnesium anthracene |

| Magnesium halide |

| Methyl chloride |

| Methylmagnesium bromide |

| Methylmagnesium chloride |

| Phenylmagnesium bromide |

| Phenylmagnesium chloride |

| Propyl magnesium chloride |

| Tetrahydrofuran (B95107) (THF) |

Eigenschaften

IUPAC Name |

magnesium;but-1-ene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAMFOKVRXJOGD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C=C.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402180 | |

| Record name | 1-Methyl-2-propenylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21969-32-4 | |

| Record name | 1-Methyl-2-propenylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparative Methodologies for 1 Methyl 2 Propenylmagnesium Chloride

Standard Protocols for Grignard Reagent Formation

The formation of 1-Methyl-2-propenylmagnesium chloride, a valuable Grignard reagent, follows established protocols for organomagnesium compound synthesis. The reaction involves the direct interaction of an organic halide with magnesium metal in an appropriate solvent.

Magnesium Activation Techniques for Allylic Halides

A critical step in the synthesis of Grignard reagents is the activation of the magnesium metal. Magnesium is typically coated with a passivating layer of magnesium oxide, which hinders its reaction with the organic halide. stackexchange.comwikipedia.org Several methods have been developed to disrupt this layer and expose the reactive metal surface. stackexchange.comwikipedia.org

Common activation methods include:

Mechanical Methods: Techniques such as in-situ crushing of magnesium pieces, rapid stirring, and sonication can physically break the oxide layer. wikipedia.org Stirring magnesium turnings in an inert atmosphere has also been reported as an effective activation method on a laboratory scale. researchgate.net

Chemical Activators: Small amounts of activating agents are frequently employed. Iodine, methyl iodide, and 1,2-dibromoethane (B42909) are common choices. stackexchange.comwikipedia.org The use of 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual indicator of activation. stackexchange.comwikipedia.org The byproducts of this activation are innocuous. stackexchange.com Pre-formed Grignard reagent can also serve as an initiator. stackexchange.com

Amalgamation: A small quantity of mercuric chloride can amalgamate the surface of the magnesium, increasing its reactivity. stackexchange.com

Specially Prepared Magnesium: Highly reactive forms of magnesium, such as Rieke magnesium, can be used to circumvent the activation issue. stackexchange.com Another approach involves the use of sublimed magnesium or magnesium anthracene. stackexchange.com

Hydride Activation: Diisobutylaluminum hydride (DIBAH) has been utilized for activating the magnesium surface and drying the reaction mixture, allowing the initiation of Grignard reagent formation at or below 20 °C for some substrates. acs.org

Solvent Systems in the Preparation of this compound

The choice of solvent is crucial in the preparation of Grignard reagents as it stabilizes the organomagnesium compound. wikipedia.org Ethereal solvents are typically required for this purpose. wikipedia.org

For the synthesis of this compound and related allylic Grignard reagents, several solvent systems are commonly employed.

| Solvent | Properties and Applications |

| Tetrahydrofuran (B95107) (THF) | THF is a widely used solvent for the preparation of Grignard reagents, including allylic types. google.comorgsyn.orggoogle.com It effectively solvates the magnesium center, forming a stable complex. wikipedia.org Commercial solutions of this compound are often available in THF. sigmaaldrich.comlookchem.com |

| Diethyl ether | Diethyl ether is another common solvent for Grignard reagent synthesis. wikipedia.orgorgsyn.org However, in some cases, THF is preferred for the formation of allylic Grignard reagents to avoid Wurtz-coupling side reactions. orgsyn.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | This solvent is also used for the preparation of this compound, with commercial solutions available. lookchem.com |

| Mixed Solvent Systems | Mixtures of solvents can be utilized. For instance, a combination of THF and toluene (B28343) has been described for the synthesis of allylic Grignard reagents. google.com The ratio of the solvents can be adjusted to optimize reaction conditions. google.com |

The solvent can influence the outcome of reactions involving the Grignard reagent. For example, the reaction of trityl chlorides with Grignard reagents is highly dependent on the solvent, with THF favoring addition reactions. researchgate.net

Advanced Synthetic Approaches to Accessing this compound

Beyond standard laboratory preparations, advanced methodologies focus on improving the efficiency and scalability of the synthesis.

Considerations for Scalable Synthesis

The large-scale production of Grignard reagents presents specific challenges, including managing the exothermic nature of the reaction and ensuring consistent initiation. hzdr.de Continuous flow chemistry has emerged as a promising approach for the scalable synthesis of Grignard reagents. researchgate.net

Key considerations for scalable synthesis include:

Continuous Processing: Continuous flow reactors offer advantages in heat transfer, improved safety, and easier scale-up compared to traditional batch processes. researchgate.net This method has been successfully applied to the synthesis of various Grignard reagents. researchgate.netchemrxiv.org

Mechanical Activation on a Large Scale: While stirring is effective in the lab, impellers in large reactors may not reach the bottom where the magnesium is located. researchgate.net Continuous flow systems can incorporate mechanical activation methods, such as vibration, to ensure consistent magnesium activation. researchgate.net

Process Optimization: Continuous processes allow for rapid optimization of reaction parameters, such as throughput and concentration, to maximize yield and minimize side reactions like Wurtz coupling. researchgate.netchemrxiv.org

Raw Material Purity: For industrial applications, the purity of the starting materials is crucial. For instance, methods have been developed to purify by-product methyl chloride from other industrial processes for use in Grignard synthesis. google.com

A patented continuous process for preparing allylic Grignard reagents describes reacting an allyl halide with metallic magnesium in an organic solvent at temperatures ranging from -50 to +80 °C. google.com

Spectroscopic and Analytical Characterization for Reaction Monitoring

Real-time monitoring of the Grignard reaction is essential for safety and process control, particularly on a larger scale. hzdr.de

In-situ Monitoring Techniques in Organometallic Reactions

Several in-situ techniques are employed to monitor the progress of Grignard reagent formation. These methods provide real-time data on the consumption of reactants and the formation of the product. hzdr.de

| Technique | Application in Grignard Reaction Monitoring |

| In-situ FTIR Spectroscopy | This technique is used to monitor the concentration of the organic halide and the formation of the Grignard reagent throughout the reaction. hzdr.demt.com It allows for the precise determination of the reaction initiation point and tracks the concentration of the Grignard reagent. mt.com |

| Raman Spectroscopy | An in-situ Raman probe can be used to monitor the organometallic species in real-time, providing insights into the reaction mechanism and detecting product formation. acs.org |

| Near-Infrared (NIR) Spectroscopy | NIR spectroscopy has been developed as an inline monitoring tool for controlling Grignard alkylation reactions, ensuring accurate dosing of the Grignard reagent. dtu.dk |

| ¹H NMR Spectroscopy | This technique can be used to monitor the progress of Grignard reactions, for example, by observing the disappearance of starting material signals and the appearance of product signals. researchgate.net |

| Process Signals | Monitoring primary process signals like temperature and pressure can indicate the start-up of the highly exothermic Grignard reaction. hzdr.de |

These monitoring techniques are crucial for ensuring process safety by detecting the reaction start and preventing the accumulation of unreacted starting materials, which could lead to a runaway reaction. hzdr.de

Fundamental Reactivity and Mechanistic Investigations of 1 Methyl 2 Propenylmagnesium Chloride

Nucleophilic Addition Reactions of the 1-Methyl-2-propenylmagnesium Moiety

As a potent nucleophile, the 1-methyl-2-propenylmagnesium moiety readily engages in addition reactions with a variety of electrophilic functional groups. cymitquimica.comlibretexts.org These reactions are fundamental to its application in constructing more complex molecular architectures. cymitquimica.com The high reactivity of allylmagnesium reagents, in general, allows them to participate in additions where other organometallics might fail or lead to side reactions like enolization. nih.gov

The reaction of 1-methyl-2-propenylmagnesium chloride with aldehydes and ketones is a cornerstone method for synthesizing homoallylic alcohols. alkalisci.com The nucleophilic carbanion attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. libretexts.orgyoutube.com Upon acidic workup, the resulting magnesium alkoxide is protonated to yield the corresponding alcohol. youtube.com The reaction with formaldehyde (B43269) produces primary alcohols, aldehydes yield secondary alcohols, and ketones result in tertiary alcohols. libretexts.org

The rate of these additions can be exceptionally fast, approaching the diffusion-control limit for many aldehydes and ketones. nih.gov This high reactivity allows for additions to sterically hindered ketones that are resistant to other nucleophiles. nih.gov However, in some cases with very hindered ketones, the Grignard addition can be reversible. nih.govacs.org

The stereoselectivity of the addition is influenced by both steric and electronic factors of the substrate. researchgate.net For instance, additions to α-hydroxy ketones often proceed with high diastereoselectivity due to the formation of a chelated intermediate with the magnesium ion. nih.gov In the absence of such directing groups, additions may show lower selectivity compared to other Grignard reagents. nih.gov Theoretical studies involving additions to enones suggest the reaction proceeds through cyclic transition states, such as chair or boat conformations, which dictate the final stereochemistry of the diastereomeric products. researchgate.net

Table 1: Representative Reactions with Carbonyl Compounds This table is interactive. Click on the headers to sort the data.

| Electrophile | Reagent | Product Type | Key Observation | Reference(s) |

|---|---|---|---|---|

| Aldehydes (general) | This compound | Secondary homoallylic alcohol | Forms secondary alcohols. | alkalisci.comlibretexts.org |

| Ketones (general) | This compound | Tertiary homoallylic alcohol | Forms tertiary alcohols. | libretexts.org |

| α-Hydroxy Ketones | This compound | Diastereomerically enriched alcohol | High selectivity due to chelation control. | nih.gov |

| Cyclic/Acyclic Enones | This compound | Diastereomeric homoallylic alcohols | Stereochemistry explained by cyclic transition states. | researchgate.net |

| Hindered Ketones | This compound | Tertiary homoallylic alcohol | Reaction can be reversible. | nih.govacs.org |

This compound also adds across the carbon-nitrogen double bond of imines and their derivatives. This reaction provides a direct route to homoallylic amines. The fundamental mechanism involves the nucleophilic attack of the crotyl anion at the imine carbon. nih.gov

The efficiency of these additions can sometimes be low, but additives can significantly enhance yields. For example, the use of lanthanide salts like lanthanum chloride (LaCl₃), often in a complex with lithium chloride (LiCl), has been shown to catalyze the addition of Grignard reagents to otherwise unactivated imines, providing the corresponding amine products in excellent yields. sigmaaldrich.com The reaction of allylmagnesium bromide with N-diphenylmethyleneaniline is a classic example of a 1,2-addition to an imine system. nih.gov In the context of multicomponent reactions, imines generated in situ can act as dienophiles in aza-Diels-Alder reactions, showcasing their electrophilic nature toward different kinds of nucleophiles. nih.gov

The high reactivity of this compound extends to other electrophiles, though its strong basicity imposes limitations. libretexts.org It reacts with amides, which are typically less reactive than ketones. Allylmagnesium reagents have been noted to add to cyclic amides at room temperature, whereas other Grignards might require elevated temperatures. nih.gov This can sometimes lead to multiple additions to the same functional group. nih.gov

Due to its basicity, this compound is generally incompatible with molecules containing acidic protons, such as carboxylic acids, alcohols, and primary or secondary amines. libretexts.orglibretexts.org The Grignard reagent will act as a base and deprotonate these functional groups rather than performing a nucleophilic addition. libretexts.org However, specialized protocols have been developed to overcome this. For instance, a carboxylic acid can be converted into a ketone by first treating it with a "turbo-Hauser base" (i-Pr₂NMgCl-LiCl) before the addition of the Grignard reagent. libretexts.org Additionally, it has been used to synthesize heterocyclic compounds like 3,4-dihydro-4-(1-methyl-2-propen-1-yl)-2(1H)-pyrimidinethione through reaction with 2-mercaptopyrimidine (B73435). alkalisci.com

Examination of Allylic Rearrangement Pathways in this compound Reactions

A defining characteristic of this compound is its existence as a mixture of equilibrating allylic isomers. This leads to the potential for attack at two different positions, the α-carbon (C1) and the γ-carbon (C3) of the butenyl system. This phenomenon, known as allylic rearrangement, means that reactions can yield mixtures of regioisomeric products. rug.nlmasterorganicchemistry.com The ratio of these products is highly dependent on reaction conditions, the substrate, and the presence of additives.

There is significant evidence that the addition of allylmagnesium halides to carbonyl compounds proceeds through a concerted, cyclic transition state. nih.gov This mechanism, which can be described as pericyclic and bears resemblance to an ene reaction, involves a six-membered ring where the magnesium atom coordinates to the carbonyl oxygen. nih.govresearchgate.net This coordination pre-organizes the reactants and facilitates the nucleophilic attack, explaining the unusually high reaction rates observed. nih.gov

The geometry of this transition state, whether it adopts a chair-like or boat-like conformation, is critical in determining the stereochemical outcome of the reaction, particularly in additions to chiral or prochiral substrates like enones. researchgate.net The Woodward-Hoffmann rules, which govern pericyclic reactions, provide a theoretical framework for understanding why these concerted pathways are thermally allowed. youtube.com

The regioselectivity of the addition (α- vs. γ-attack) is governed by a combination of steric and electronic factors. researchgate.net Steric hindrance at the γ-position can favor attack at the less-substituted α-carbon. nih.gov However, the electronic properties of both the Grignard reagent and the electrophile play a crucial role.

The electronic structure of the transition state can be dramatically altered by the addition of Lewis acids. A key finding is that in the presence of aluminum chloride (AlCl₃), the addition of crotylmagnesium chloride to carbonyl compounds can be "regioreversed," favoring attack at the more substituted γ-carbon. acs.org The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and modifying the orbital interactions that dictate the site of attack. Similarly, the electronic nature of the electrophile itself can direct the reaction pathway. In reactions with certain heteroarylic ketones, the delocalization of charge within the heterocyclic ring can influence whether the Grignard reagent attacks the carbonyl carbon (C-alkylation) or the carbonyl oxygen (O-alkylation). nih.govmdpi.com This demonstrates that the electronic landscape of the substrate is a key determinant of the reaction's outcome. rug.nl

Solvent Effects on the Reactivity and Selectivity of this compound

The solvent system employed in reactions involving this compound, a type of allylic Grignard reagent, is a critical determinant of its chemical behavior. The nature of the solvent influences not only the solubility and stability of the reagent but also its aggregation state, the position of the Schlenk equilibrium, and consequently, its reactivity and regioselectivity in nucleophilic additions. wikipedia.orgnih.gov

Role of Ethereal Solvents (e.g., THF, Et₂O)

Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are indispensable for the formation and subsequent reactions of Grignard reagents. psgcas.ac.inlibretexts.org Their primary role is to solvate the magnesium center through Lewis acid-base interactions, where the solvent's oxygen atoms donate lone pair electrons to the electron-deficient magnesium. libretexts.org This coordination is crucial for stabilizing the organomagnesium species in solution. libretexts.orgacs.org

The choice between THF and Et₂O can significantly impact the reactivity. THF is generally a stronger Lewis base and a better coordinating solvent than Et₂O. This enhanced coordination can increase the reactivity of the Grignard reagent by promoting the cleavage of the Mg-C bond. acs.org The solvent's dynamic coordination and de-coordination are key to the reaction mechanism. acs.orgacs.org

For allylic Grignard reagents like this compound, the solvent affects the complex isomeric equilibrium between the linear (E/Z) and branched forms. acs.org Studies on substituted allylic Grignard reagents have shown that the solvent can influence the ratio of stereoisomers present in solution. acs.org Furthermore, the solvent plays a pivotal role in the Schlenk equilibrium (Equation 1), which dictates the concentration of the various magnesium-containing species in solution. wikipedia.orgacs.org In monoether solvents, the equilibrium typically favors the organomagnesium halide (RMgX). wikipedia.org

Equation 1: The Schlenk Equilibrium

2 RMgX ⇌ MgX₂ + R₂Mg

The reaction of this compound with electrophiles, such as carbonyl compounds, can yield two isomeric products resulting from attack at the α-carbon (secondary) or the γ-carbon (primary). The solvent can influence the ratio of these products. While the reagent is named for the secondary (branched) isomer, it exists in a rapid equilibrium with its primary (linear) crotylmagnesium chloride isomer. stackexchange.com The interaction of the solvent with the transition state of the reaction can favor one pathway over the other, thus altering the selectivity.

| Solvent Property | Effect on this compound | Reference |

|---|---|---|

| Lewis Basicity (THF > Et₂O) | Stabilizes the Mg center via coordination; can increase reactivity. | libretexts.orgacs.org |

| Coordinating Ability | Influences the position of the Schlenk equilibrium and the isomeric ratio of the reagent. | wikipedia.orgacs.orgacs.org |

| Steric Hindrance | Can affect the structure of the solvent-reagent complex and the approach to the electrophile. | stackexchange.com |

Effects of Non-Ethereal Cosolvents

The addition of non-ethereal cosolvents can dramatically alter the solution composition and reactivity of Grignard reagents. A classic example is the addition of 1,4-dioxane. Dioxane is a bidentate Lewis base that chelates strongly to the magnesium(II) halide (MgX₂). This interaction forms an insoluble coordination polymer, MgX₂(dioxane), which precipitates from the solution. wikipedia.orgwikipedia.org

According to Le Châtelier's principle, the removal of MgCl₂ from the solution drives the Schlenk equilibrium (see Equation 1) completely to the right. wikipedia.orgwikipedia.org This results in a solution predominantly containing the diorganomagnesium species (R₂Mg), in this case, di(1-methyl-2-propenyl)magnesium. The reactivity of R₂Mg can differ significantly from that of the parent Grignard reagent, RMgX, potentially leading to different product distributions and selectivities in subsequent reactions.

Studies of Aggregation States and Solution Behavior of Allylic Grignard Reagents

Impact of Ligand Coordination on Reactivity

Ligand coordination is fundamental to the structure and reactivity of Grignard reagents. The primary ligands are the solvent molecules themselves (e.g., THF, Et₂O), which coordinate to the magnesium atom. libretexts.org This coordination is not merely a stabilizing interaction; it is an active component of the reagent's reactivity. acs.org

| Factor | Influence on Solution Behavior | Consequence for Reactivity | Reference |

|---|---|---|---|

| Concentration | Higher concentrations favor dimerization and aggregation. | Can decrease overall reactivity due to reduced concentration of active monomeric species. | wikipedia.orgnih.gov |

| Solvent Coordination | Stabilizes monomeric species; influences geometry of aggregates. | Highly coordinated species can be more reactive due to increased complex flexibility. | acs.orgfiveable.me |

| Schlenk Equilibrium | Determines the relative amounts of RMgX, R₂Mg, and MgX₂. | R₂Mg and RMgX may exhibit different reactivities and selectivities. | wikipedia.orgnih.gov |

Applications of 1 Methyl 2 Propenylmagnesium Chloride in Complex Organic Synthesis

Enantioselective and Diastereoselective Synthesis of Homoallylic Alcohols

The addition of 1-methyl-2-propenylmagnesium chloride to aldehydes and ketones is a primary method for the synthesis of homoallylic alcohols. sigmaaldrich.com The stereochemical outcome of this reaction—the specific three-dimensional arrangement of the newly formed alcohol and adjacent stereocenters—is of critical importance. Control over this stereochemistry can be achieved through several strategies.

In substrate-controlled reactions, the inherent stereochemistry of the starting material (the substrate) dictates the stereochemical outcome of the addition. When a chiral aldehyde, for instance, reacts with this compound, one of the possible diastereomeric products is often formed in preference. This selectivity is typically governed by steric and electronic interactions within the transition state, as predicted by models such as the Felkin-Anh or Cram models. The reagent will approach the carbonyl group from the less sterically hindered face, leading to a predictable diastereomeric outcome. This principle was leveraged in the total synthesis of (-)-Bipolarolide D, where the Grignard reagent added to a complex, stereochemically rich lactol intermediate. acs.org

When the substrate is not chiral, a chiral auxiliary can be employed to induce stereoselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is then removed. While methods like the Evans aldol (B89426) reaction, which uses chiral oxazolidinone auxiliaries, are well-established for achieving high diastereoselectivity in similar transformations, specific documented examples detailing the use of chiral auxiliaries with this compound are not broadly reported in the surveyed literature. tcichemicals.com However, the fundamental principle of using an auxiliary to create a diastereomeric transition state that favors the formation of one enantiomer of the product is a cornerstone of asymmetric synthesis. tcichemicals.com

Construction of Quaternary Stereocenters

The creation of quaternary stereocenters—a carbon atom bonded to four distinct non-hydrogen substituents—is a significant challenge in organic synthesis. The reaction of this compound with ketones that are substituted at the α-position can, in principle, generate such centers. However, the literature more frequently describes alternative methods for this purpose, such as nickel-catalyzed enantioconvergent couplings or conjugate additions to dienyl diketones. nih.govnih.gov While this compound is a competent nucleophile for addition to ketones, its specific application for the widespread, stereocontrolled synthesis of quaternary stereocenters is not a prominently featured strategy in current research, which often favors other organometallic reagents or catalytic systems. nih.gov

Total Synthesis of Natural Products and Bioactive Molecules

The true utility of a synthetic reagent is often demonstrated in its successful application in the total synthesis of complex molecules. This compound has proven its value in this demanding area of chemistry. acs.orgnih.gov

A salient example of the reagent's application is found in the 2024 total synthesis of (–)-Bipolarolide D, an ophiobolin-derived sesterterpenoid with a unique and complex tetracyclic core. acs.orgnih.gov In a crucial late-stage step of the synthesis, chemists utilized this compound to install the molecule's characteristic side chain.

The reaction involved the addition of the Grignard reagent to a lactol (a cyclic hemiacetal) intermediate. The choice of solvent was found to be critical for the reaction's success. Initial attempts using the polar solvent tetrahydrofuran (B95107) (THF) led to the formation of the undesired γ-addition product. However, by switching to a nonpolar solvent mixture of toluene (B28343) and cyclohexane (B81311) at 0 °C, the desired α-addition product was obtained in a 56% yield. acs.org This successful crotylation installed the necessary carbon framework, which was then further elaborated to complete the synthesis of (–)-Bipolarolide D. acs.org

| Solvent | Predominant Product | Yield of Desired Product | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Formal γ-addition product | Not reported (undesired) | acs.org |

| Toluene/Cyclohexane | Formal α-addition product | 56% | acs.org |

Annulation and Cyclization Reactions Utilizing this compound

Annulation refers to a reaction that fuses a new ring onto an existing molecular structure through the formation of two new bonds. nih.gov The addition of a Grignard reagent like this compound can initiate a sequence of reactions leading to cyclization. For instance, the addition of the reagent to a carbonyl compound can create an alcohol, which can then participate in a subsequent intramolecular reaction to form a ring. While there are general procedures for annulation, such as the reaction of methallylmagnesium chloride with ketones followed by acid-catalyzed cyclization, specific examples detailing the use of this compound in a dedicated annulation or cyclization cascade are not widely documented in the surveyed scientific literature. The primary reported use of the reagent remains as a direct nucleophile for installing a crotyl group, as exemplified in the Bipolarolide D synthesis. acs.org

Synthesis of Heterocyclic Compounds and Derivatives

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The introduction of specific substituents, such as the 1-methyl-2-propenyl group, can significantly modulate the biological activity of these molecules.

This compound has been identified as a key reagent for the synthesis of specific pyrimidinethione derivatives. It is utilized in the preparation of 3,4-dihydro-4-(1-methyl-2-propen-1-yl)-2(1H)-pyrimidinethione derivatives through a reaction with 2-mercaptopyrimidine (B73435). This transformation provides a direct method for introducing the 1-methyl-2-propenyl moiety onto the pyrimidine (B1678525) core, yielding a functionalized heterocyclic system. Dihydropyrimidinethiones are recognized as important building blocks for the synthesis of natural products, including the batzelladine family of marine alkaloids, which have shown potent anti-HIV activity. nih.gov

The general reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones is the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govresearchgate.net However, the use of a Grignard reagent like this compound with a pre-formed heterocycle such as 2-mercaptopyrimidine represents an alternative and targeted approach to specific derivatives.

Table 2: Synthesis of a Pyrimidinethione Derivative

| Reactant 1 | Reactant 2 | Product |

|---|

The reaction of Grignard reagents with cyclopropenylium salts is not extensively documented in the reviewed literature. However, the reactivity of this compound can be inferred from its reactions with related strained ring systems, such as cyclopropenes.

Grignard reagents have been shown to react with activated cyclopropenes in a variety of ways. In some cases, they participate in a highly selective carbon-carbon bond cleavage of the cyclopropene (B1174273) ring instead of the expected addition to an ester functionality on the cyclopropene. researchgate.netresearchgate.net This leads to the formation of multisubstituted alkenes with high regio- and stereoselectivity. researchgate.netresearchgate.net

In other instances, particularly in copper-catalyzed reactions, Grignard reagents add to the double bond of cyclopropenes in a process known as carbometalation. nih.gov This addition is often highly regio- and diastereoselective, and the resulting cyclopropylmagnesium intermediate can be trapped with various electrophiles to produce highly functionalized cyclopropanes. nih.govacs.org For example, the addition of Grignard reagents to cyclopropenyl esters can be achieved in the presence of a copper catalyst. nih.gov

Chemoselective Transformations in Polyfunctionalized Substrates

Chemoselectivity, the preferential reaction of a reagent with one functional group in the presence of others, is a cornerstone of modern organic synthesis. Grignard reagents, being strong nucleophiles and bases, can sometimes present challenges in terms of chemoselectivity. organic-chemistry.orgleah4sci.commasterorganicchemistry.com

The reactivity of Grignard reagents is highly dependent on the substrate and reaction conditions. For instance, in reactions with sterically hindered ketones, a Grignard reagent may act as a base, leading to deprotonation and recovery of the starting ketone after workup, or it may act as a reducing agent. organic-chemistry.org

To enhance chemoselectivity, mixed-metal reagents have been developed. For example, the mixed lithium-magnesium carbenoid (chloromethyl)magnesium chloride-lithium chloride (ClCH₂MgCl·LiCl) exhibits high chemoselectivity in reactions with aromatic aldehydes bearing a variety of other functional groups, such as esters, ketones, and nitriles, without the need for protecting groups. organic-chemistry.org This highlights a strategy to modulate the reactivity of organomagnesium compounds.

While specific studies detailing the chemoselective transformations of this compound in polyfunctionalized substrates are not abundant in the reviewed literature, its general reactivity profile suggests that careful control of reaction parameters such as temperature, solvent, and the potential use of additives or transmetalation could allow for selective reactions. For example, Grignard reagents generally add to aldehydes faster than to ketones, and they will react with epoxides at the less sterically hindered carbon. leah4sci.combyjus.com These inherent selectivities can be exploited in the synthesis of complex molecules.

Stereochemical and Regiochemical Control in 1 Methyl 2 Propenylmagnesium Chloride Reactions

Challenges and Limitations of Standard Models (Felkin-Anh, Chelation Control)

For decades, chemists have relied on models like the Felkin-Anh model for 1,2-asymmetric induction and the chelation-control model for substrates with coordinating groups to predict the stereochemical outcome of nucleophilic additions to carbonyls. However, these models frequently fail when applied to allylic Grignard reagents such as 1-methyl-2-propenylmagnesium chloride. nih.govacs.orgnih.govnyu.edu

A comprehensive review of the topic highlights that allylmagnesium reagents often react with low stereoselectivity in cases where other Grignard reagents provide high selectivity. nih.govacs.orgnyu.edu In some instances, they yield the opposite diastereomer to that predicted by established models. nih.gov For example, while the addition of methylmagnesium chloride to a ketone like 2-methylcyclohexanone (B44802) can be rationalized by the Felkin-Anh model, the addition of an allylmagnesium reagent may show little to no selectivity. nih.gov

The primary reason for these discrepancies lies in the exceptionally high reactivity of allylmagnesium reagents. acs.org Research indicates that their additions to many aldehydes and ketones proceed at or near the diffusion-control limit. nih.gov This means the reaction rate is governed by how quickly the reagents can encounter each other in solution, rather than the energetic differences between competing transition states that form the basis of the Felkin-Anh and chelation models. nih.govacs.org When the reaction is this fast, the subtle energetic preferences that dictate stereoselectivity become irrelevant.

Similarly, the chelation-control model, which presupposes the formation of a rigid, cyclic intermediate between the Grignard reagent and a substrate containing a Lewis basic group (like an α-alkoxy or α-hydroxy group), is often not operative. nih.gov Allylmagnesium reagents show a general reluctance to engage in chelation-controlled additions. nih.gov While an α-hydroxy ketone can sometimes direct the addition of excess allylmagnesium chloride via chelation involving the in situ formed magnesium alkoxide (OMgCl group), the corresponding α-methoxy ketone often reacts with low selectivity. nih.gov This illustrates that the expected chelation is not always the dominant reaction pathway. nih.gov

The following table provides illustrative examples of the unpredictable stereoselectivity observed in reactions with allylmagnesium reagents compared to other Grignards.

| Electrophile | Grignard Reagent | Predicted Model | Observed Outcome | Reference |

| α-alkoxy ketone | MeMgCl | Chelation Control | High selectivity for chelation product | nih.gov |

| α-alkoxy ketone | AllylMgCl | Chelation Control | Low stereoselectivity | nih.gov |

| Chiral aldehyde | MeMgCl | Felkin-Anh | High selectivity for Felkin-Anh product | nih.gov |

| Chiral aldehyde | AllylMgCl | Felkin-Anh | Low selectivity or anti-Felkin-Anh product | nih.gov |

Development of Predictive Models for Allylic Grignard Stereoselectivity

Given the limitations of classical qualitative models, the scientific community has turned towards more sophisticated computational and data-driven approaches to understand and predict the stereoselectivity of complex reactions. arxiv.orgarxiv.org Our current understanding, based on steric and electronic effects in competing pathways, is often merely qualitative. arxiv.orgarxiv.org Quantitatively predicting the energetic differences that lead to stereoselectivity remains exceptionally difficult. arxiv.orgarxiv.org

Machine learning (ML) has emerged as a powerful tool to build quantitative models from the vast amount of existing reaction data. arxiv.org These models can move beyond simple heuristics and capture the complex interplay of multiple variables. For instance, composite machine learning methods that combine approaches like LASSO (Least Absolute Shrinkage and Selection Operator) and Random Forest with Gaussian Mixture Models have been developed. arxiv.orgnih.gov

These ML models function by:

Analyzing Diverse Features: They take into account a wide array of features extracted from the molecules involved, not just the immediate steric environment of the reaction center. arxiv.org

Capturing Interactions: They can identify and quantify complex interactions between features (e.g., substrate, nucleophile, solvent, catalyst) that are crucial for determining stereoselectivity. arxiv.orgarxiv.org

Quantitative Prediction: Instead of a qualitative prediction (e.g., "syn" or "anti"), these models aim to quantitatively predict the activation energy differences between competing transition states or the final enantiomeric/diastereomeric ratios. rsc.org

This data-driven approach allows for the development of predictive tools that are more accurate and reliable for mechanistically ambiguous reactions like those involving this compound. arxiv.orgnih.gov By training on large datasets of both successful and unsuccessful (low-selectivity) reactions, these models can create a more realistic and predictive landscape of chemical reactivity. rsc.org

Ligand Effects on Diastereo- and Enantioselectivity

The selectivity of Grignard reactions can be profoundly influenced by the ligands present in the reaction sphere. These can be additives that coordinate to the magnesium center, or even the counterion of the Grignard reagent itself. For this compound, both the diastereoselectivity and, in principle, the enantioselectivity can be modulated by such effects.

The solvent is a critical ligand; ethers like THF and diethyl ether solvate the magnesium atom, influencing the reagent's aggregation state and reactivity. researchgate.net Stronger solvation can favor the dismutation of RMgX into MgX₂ and R₂Mg (the Schlenk equilibrium), which can have different reactivities and selectivities. researchgate.net

In the context of enantioselectivity, the development of chiral ligands that can effectively coordinate to the Grignard reagent and control the facial selectivity of its addition to an electrophile is a key strategy. While achieving high enantioselectivity with unmodified Grignard reagents is challenging due to their high reactivity, the use of chiral additives can create a chiral environment around the magnesium center. researchgate.netbeilstein-journals.org For instance, chiral tridentate ligands have been shown to be effective in other metal-catalyzed systems by creating a well-defined coordination sphere that blocks one face of the electrophile from attack. beilstein-journals.org The modification of ligand structure, such as changing ring size or substituent bulk, directly impacts the available space for reacting species and thus the enantioselectivity. beilstein-journals.org

Furthermore, in copper-catalyzed reactions involving Grignard reagents, the choice of the chiral phosphoramidite (B1245037) ligand is paramount for achieving high enantioselectivity in allyl-allyl cross-couplings. rug.nl Interestingly, in such systems, the halide of the Grignard reagent also plays a crucial role; allylmagnesium bromide often gives superior results in terms of conversion and selectivity compared to allylmagnesium chloride. rug.nl

Regioselectivity in Reactions with Ambident Electrophiles

This compound is an ambident nucleophile, meaning it can attack an electrophile at two different positions. This dual reactivity introduces the challenge of controlling regioselectivity, which is as critical as controlling stereoselectivity for the synthetic utility of the reagent.

The Grignard reagent exists as a rapid equilibrium of two constitutional isomers. Attack can occur at the secondary carbon bonded to magnesium (the α-position) or at the terminal primary carbon of the allyl system (the γ-position), which involves an allylic rearrangement. stackexchange.com

α-Addition: The nucleophilic attack occurs from the C2 position (the carbon bearing the methyl group), leading to a branched product.

γ-Addition: The attack occurs from the C4 position (the terminal methylene (B1212753) group), leading to a linear product. This is often observed in conjugate additions to α,β-unsaturated systems.

The preference for α or γ attack is highly dependent on several factors, with steric hindrance playing a major role. stackexchange.com Attack at the more substituted α-position is generally more sterically hindered.

The ratio of α- to γ-addition products can be steered by modifying the reaction conditions and the nature of the electrophile.

Steric Hindrance of the Electrophile: The reaction of 1-methyl-2-propenylmagnesium bromide with sterically hindered ketones, such as di-isopropyl ketone, strongly favors attack at the less hindered γ-carbon of the Grignard reagent. stackexchange.com In contrast, reaction with a less hindered ketone like diethyl ketone results in a much lower γ/α ratio. stackexchange.com

Catalysts: The addition of a catalyst can dramatically shift the regiochemical outcome. Copper salts, particularly cuprous chloride (CuCl), are well-known to promote γ-addition (conjugate addition or 1,4-addition) of Grignard reagents to α,β-unsaturated esters and ketones. scispace.com In some cases, the use of CuCl can completely change the course of the reaction from 1,2-addition to 1,4-addition. scispace.com

Other Metal Catalysts: The use of other metal catalysts can also provide high regiocontrol. For example, zinc chloride (ZnCl₂) has been used to catalyze the addition of Grignard reagents to aromatic nitriles, altering the reactivity and yield. rsc.org

Solvent and Temperature: The solvent can influence the equilibrium between the isomeric forms of the Grignard reagent and their aggregation state, thereby affecting the regioisomeric product ratio. researchgate.net Lower temperatures can also enhance selectivity by favoring the transition state with the lower activation energy.

The table below summarizes the effect of the electrophile's steric bulk on the regioselectivity of butenylmagnesium bromide (a close analog).

| Electrophile (Ketone) | Product Ratio (γ-product / α-product) | Reference |

| Diethyl ketone | 0.5 | stackexchange.com |

| Di-isopropyl ketone | > 100 | stackexchange.com |

Catalytic Processes and Advanced Methodologies Involving 1 Methyl 2 Propenylmagnesium Chloride

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. The use of 1-methyl-2-propenylmagnesium chloride in these transformations, catalyzed by various transition metals, allows for the introduction of the branched but-2-en-2-yl group onto diverse molecular scaffolds.

Palladium catalysis offers a powerful method for the dearomative functionalization of aromatic systems. The palladium-catalyzed allylative dearomatization of naphthyl halides using Grignard reagents has been shown to be a highly efficient process. nih.gov This transformation proceeds via the formation of a π-benzylpalladium intermediate following oxidative addition, which then undergoes transmetalation with the Grignard reagent and subsequent reductive elimination to yield the dearomatized product. nih.gov

The high reactivity of Grignard reagents allows these reactions to proceed rapidly, often within minutes at room temperature, and with low catalyst loadings. nih.gov Research has demonstrated that when this compound is used in the palladium-catalyzed dearomative allylation of a naphthyl-derived benzylic halide, it reacts to form two constitutional isomers due to its ambident nucleophilic nature. nih.gov The reaction favors the formation of the more substituted, branched product over the linear isomer. nih.gov

Interestingly, the isomeric Grignard reagent, 2-butenylmagnesium chloride (crotylmagnesium chloride), provides the same products but with a different isomeric ratio, highlighting the influence of the Grignard reagent's structure on the reaction's regioselectivity. nih.gov

Table 1: Regioselectivity in Pd-Catalyzed Dearomative Allylation with Isomeric Grignard Reagents nih.gov This table illustrates the product distribution from the reaction of a naphthyl-derived benzylic halide with different allylic Grignard reagents.

| Grignard Reagent | Product Ratio (Branched : Linear) |

|---|---|

| This compound | 8 : 2 |

| 2-Butenylmagnesium chloride | 8 : 2 |

Nickel catalysts provide a cost-effective and highly effective alternative to palladium for cross-coupling reactions. escholarship.orgrsc.org Nickel's distinct electronic properties enable unique reactivity, including the coupling of challenging substrates. dicp.ac.cnrsc.org In the context of allylic coupling, nickel catalysts have been used to control the regioselectivity of reactions involving crotyl-type reagents.

Studies on the allylation of phenylmagnesium bromide with E-crotyl chloride, a system isomeric to the direct use of this compound, show that Ni(II) catalysts can promote the coupling with high efficiency. dergipark.org.tr The reaction yields a mixture of α- and γ-alkylation products, corresponding to attack from the different ends of the crotyl system. The use of NiCl₂ as a catalyst, for instance, leads to a high yield of the coupled product with a strong preference for the α-isomer. dergipark.org.trresearchgate.net The choice of ligands can further influence the outcome, with some phosphine (B1218219) ligands causing a decrease in the α:γ ratio. dergipark.org.tr

Table 2: Nickel-Catalyzed Allylation of Phenylmagnesium Bromide with E-Crotyl Chloride dergipark.org.trresearchgate.net This table shows the performance of various nickel catalysts in a model cross-coupling reaction.

| Catalyst | Yield (%) | Product Ratio (α : γ) |

|---|---|---|

| NiCl₂ | 98 | 91 : 9 |

| NiBr₂ | 98 | 90 : 10 |

| Ni(acac)₂ | 98 | 89 : 11 |

Copper: Copper-catalyzed cross-coupling reactions are well-established for their utility in forming C-C bonds with Grignard reagents. rug.nl For allylic systems, copper catalysts are particularly effective. In model reactions involving the coupling of phenylmagnesium bromide and E-crotyl chloride, various copper(I) and copper(II) salts have demonstrated high catalytic activity. dergipark.org.trresearchgate.net Salts such as CuCl, CuBr, and CuCl₂ consistently produce high yields of the coupled products, with a strong regiochemical preference for the α-arylated product. dergipark.org.trresearchgate.net

Table 3: Copper-Catalyzed Allylation of Phenylmagnesium Bromide with E-Crotyl Chloride dergipark.org.trresearchgate.net This table summarizes the results of a model copper-catalyzed cross-coupling reaction.

| Catalyst | Yield (%) | Product Ratio (α : γ) |

|---|---|---|

| CuCl | 98 | 92 : 8 |

| CuBr | 98 | 92 : 8 |

| CuI | 98 | 92 : 8 |

| CuCl₂ | 95 | 92 : 8 |

Iron: Iron is an abundant, inexpensive, and environmentally benign metal that has emerged as a powerful catalyst for cross-coupling reactions. nih.gov Iron-catalyzed protocols allow for the rapid coupling of Grignard reagents with various electrophiles, including N-heterocyclic halides. nih.govnih.gov The mechanism often involves the formation of organomanganese species in situ, which then participate in the iron-catalyzed cycle. nih.gov While specific studies detailing the use of this compound in these reactions are not prevalent, the general methodology using catalysts like iron(III) acetylacetonate (B107027) (Fe(acac)₃) is robust and applicable to a wide range of Grignard reagents. nih.gov

Lanthanide Salt-Mediated Reactions with this compound

The addition of Grignard reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. However, its application can be limited by side reactions, particularly the enolization of the carbonyl substrate by the basic Grignard reagent, which leads to lower yields of the desired alcohol. sci-hub.seresearchgate.net

The addition of lanthanide salts, most notably cerium(III) chloride (CeCl₃) and soluble lanthanum(III) chloride-lithium chloride complexes (LaCl₃·2LiCl), dramatically enhances the selectivity of Grignard additions. sci-hub.seorganic-chemistry.org This methodology, often referred to as the Luche reaction when applied to reductions, is highly effective for promoting the desired 1,2-addition to ketones and aldehydes while suppressing enolization. sci-hub.seorgsyn.org

The process involves an in situ transmetalation between the Grignard reagent and the lanthanide salt to form an organolanthanide species (e.g., R-CeCl₂). researchgate.netresearchgate.net This new organometallic reagent is significantly less basic than the parent Grignard reagent but retains high nucleophilicity. researchgate.net This altered reactivity profile allows it to add efficiently to the carbonyl carbon without abstracting an acidic α-proton. The use of soluble LaCl₃·2LiCl offers advantages of homogeneous reaction conditions and improved reactivity, sometimes allowing for catalytic use of the lanthanide salt. sigmaaldrich.comresearchgate.net This method is general and applicable to a wide array of Grignard reagents, including this compound, for additions to sterically hindered or easily enolizable ketones. organic-chemistry.org

Table 4: Effect of Cerium(III) Chloride on Grignard Additions to Enolizable Ketones orgsyn.org This table compares the yield of the 1,2-addition product in the presence and absence of CeCl₃ for a representative reaction (Butyllithium with α-Tetralone).

| Additive | Product | Yield (%) |

|---|---|---|

| None | 1-Butyl-1,2,3,4-tetrahydro-1-naphthol | 58 |

| CeCl₃ | 1-Butyl-1,2,3,4-tetrahydro-1-naphthol | 92 |

Asymmetric Catalysis with Chiral Auxiliaries and Ligands

Achieving stereocontrol in reactions involving this compound is a significant goal, as the addition of this reagent to an electrophile can create a new stereocenter. Asymmetric catalysis, employing chiral ligands to modify a metal catalyst, is a primary strategy for inducing enantioselectivity.

While specific data for this compound is limited, methodologies developed for closely related allylic Grignard reagents demonstrate the viability of this approach. For instance, copper-catalyzed asymmetric allylic alkylation (Cu-AAA) has been successfully applied to the reaction of allylmagnesium bromide with various electrophiles. rug.nl In these systems, a chiral ligand, such as a phosphoramidite (B1245037), coordinates to the copper center, creating a chiral environment that directs the approach of the nucleophile and electrophile, resulting in the preferential formation of one enantiomer of the product. rug.nl

Similarly, ruthenium catalysts modified with chiral phosphine ligands like JOSIPHOS have been used to achieve highly diastereo- and enantioselective carbonyl allylations. nih.gov These established strategies provide a clear blueprint for the potential development of asymmetric reactions involving this compound, where the combination of the Grignard reagent, a suitable transition metal (e.g., Cu, Ni, Ru), and a carefully selected chiral ligand could afford access to valuable chiral building blocks with high optical purity.

Microfluidic and Flow Chemistry Applications for Enhanced Control

The application of microfluidic and continuous flow chemistry to processes involving highly reactive organometallic compounds like this compound offers significant advantages over traditional batch methods. blucher.com.brmt.com These advanced methodologies provide superior control over reaction parameters, leading to enhanced safety, improved product yields, and greater process efficiency. mt.comstolichem.com The inherent characteristics of Grignard reagents, such as their high reactivity and the exothermic nature of their reactions, make them ideal candidates for the tightly controlled environment of flow reactors. pharmtech.commt.com

The primary benefits of transitioning Grignard reactions to flow systems include superior heat and mass transfer. stolichem.comrsc.org The high surface-area-to-volume ratio in microreactors allows for rapid dissipation of the significant heat generated during the formation and reaction of this compound, mitigating the risk of thermal runaways and reducing the formation of byproducts that can occur at elevated temperatures in batch reactors. fraunhofer.dechemeurope.com This precise temperature control is often difficult to achieve in large-scale batch processes where localized hot spots can lead to reduced selectivity and yield. rsc.org

Furthermore, flow chemistry enables the in-situ and on-demand generation of this compound. chemicalindustryjournal.co.uk This approach avoids the need to store large quantities of the reactive Grignard reagent, significantly enhancing process safety. pharmtech.com The reagent can be prepared in a continuous stream and immediately consumed in a subsequent reaction zone within the same flow setup, a concept known as a "telescoped" synthesis. acs.org This minimizes the handling of the hazardous material and reduces the potential for degradation. pharmtech.com

The mixing efficiency in micro- and mesoreactors is substantially higher than in batch reactors, ensuring a homogeneous reaction mixture and precise control over stoichiometry. stolichem.com This leads to more reproducible results and can significantly shorten reaction times. For instance, reactions that might take hours in a batch reactor can often be completed in minutes or even seconds in a continuous flow system. acs.orgnih.gov Research by the Fraunhofer Institute for Microengineering and Microsystems has led to the development of a scalable microreactor specifically for Grignard reactions, which has been shown to be faster and safer, yielding a purer product. fraunhofer.defraunhofer.de This reactor design utilizes a bed of magnesium shavings through which the organic halide is pumped, allowing for a controlled reaction rate and efficient heat dissipation. fraunhofer.dechemeurope.com

While specific studies detailing the use of this compound in microfluidic systems are not extensively documented in the public domain, the general principles and successes with other Grignard reagents provide a strong indication of the potential benefits. The application of flow chemistry can lead to significant improvements in yield and purity. For example, continuous flow processes have demonstrated the ability to increase conversion rates from approximately 85% in batch to over 95% in flow for certain Grignard reagents. aiche.org

The table below illustrates the typical enhancements observed when transitioning Grignard reactions from batch to flow chemistry, which would be applicable to reactions involving this compound.

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow Chemistry |

| Reaction Time | Hours | Minutes to Seconds acs.orgnih.gov | Significant reduction in process time |

| Temperature Control | Prone to hot spots and thermal runaway | Precise and efficient heat dissipation rsc.orgfraunhofer.de | Enhanced safety and reduced byproducts |

| Safety | Requires storage of large volumes of hazardous reagent | On-demand, in-situ generation pharmtech.comchemicalindustryjournal.co.uk | Minimized risk and handling of hazardous materials |

| Yield | Often lower due to side reactions | Typically higher and more consistent aiche.org | Improved process efficiency and product output |

| Product Purity | Can be lower due to byproduct formation | Generally higher fraunhofer.defraunhofer.de | Simplified downstream processing |

| Scalability | Complex and can be unsafe | More straightforward and safer scale-up stolichem.combionity.com | Easier transition from lab to production scale |

The following table presents hypothetical comparative data for a reaction involving this compound, based on documented improvements for similar Grignard reactions in flow systems.

| Reaction Characteristic | Batch Reaction (Conventional) | Flow Reactor (Projected) |

| Substrate | Generic Aldehyde | Generic Aldehyde |

| Reagent | This compound | This compound |

| Reaction Temperature | 0 °C to reflux | 20-40 °C rsc.org |

| Residence/Reaction Time | 2-4 hours | < 5 minutes nih.gov |

| Yield | ~80% | >95% aiche.org |

| Byproduct Formation | 5-10% | <2% |

Computational and Theoretical Chemistry Studies of 1 Methyl 2 Propenylmagnesium Chloride and Its Reactions

Density Functional Theory (DFT) Calculations on Molecular Structure and Energetics

Density Functional Theory (DFT) has become a primary computational method for studying Grignard reagents due to its balance of accuracy and computational cost. It is extensively used to explore the potential energy surface of these species and their reactions.

The structure of 1-Methyl-2-propenylmagnesium chloride in solution is not a simple, single entity. It exists as a complex mixture of species in equilibrium, a phenomenon known as the Schlenk equilibrium. rsc.org This equilibrium involves the monomeric Grignard reagent (RMgX), its dimer, and the disproportionation products, dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). rsc.orgnih.gov DFT calculations are crucial for determining the geometries and relative energies of these various species.

DFT studies, often including explicit solvent molecules like tetrahydrofuran (B95107) (THF), show that the magnesium center is typically coordinated by the solvent, affecting the stability and structure of the reagent. nih.govacs.org For this compound, computations investigate the different conformations arising from the allylic system (E- vs. Z-isomers) and the various coordination patterns of THF molecules around the magnesium atom. researchgate.net These calculations reveal that the structure and aggregation state are highly dependent on the solvent, concentration, and temperature. rsc.org Dimeric structures, often bridged by chlorine atoms, are frequently identified as stable species in solution. nih.govnih.gov For example, DFT calculations on thiophene (B33073) Grignards showed a μ-Cl bridged dimer to be 3.6 kcal/mol more stable than two separated, disolvated Grignard monomers. nih.gov

DFT is a powerful tool for modeling the transition states of reactions involving this compound, particularly its addition to carbonyl compounds. rsc.org By calculating the activation energies for different possible pathways, researchers can predict and rationalize the observed regioselectivity and stereoselectivity. researchgate.net

Studies on the addition of crotylmagnesium chloride to aldehydes and ketones suggest that the reaction often proceeds through a six-membered, chair-like or boat-shaped transition state, similar to the Zimmerman-Traxler model. researchgate.netproquest.com This concerted, two-electron mechanism involves coordination of the carbonyl oxygen to the magnesium atom, followed by the transfer of the crotyl group to the carbonyl carbon with allylic transposition. proquest.com

DFT calculations have been used to explain the diastereoselectivity of these additions. For instance, in reactions with acyclic enones, calculations have shown that the major diastereoisomer is formed via a boat-shaped transition state where the magnesium interacts with the trans conformation of the enone. researchgate.netresearchgate.net Conversely, for reactions with certain cyclic enones, a chair-like transition state is favored to explain the observed stereochemistry. researchgate.netresearchgate.net These models help to understand how steric effects of the substituents on the carbonyl compound control the conformational preferences of the transition state, thereby dictating the final product distribution. researchgate.net

Ab Initio and Semi-Empirical Calculations

While DFT is prevalent, other computational methods also provide valuable insights.

Ab Initio methods , which solve the electronic Schrödinger equation without empirical parameters, are used for high-accuracy benchmark calculations on smaller model systems. More significantly, ab initio molecular dynamics (AIMD) simulations have been employed to study the dynamic behavior of Grignard reagents in solution. acs.orgnih.govbohrium.com AIMD simulations on model Grignard reagents like CH₃MgCl in THF have provided a detailed picture of the Schlenk equilibrium, showing the formation and interconversion of various solvated monomeric and dimeric species. acs.orgnih.govacs.org These studies highlight the crucial role of solvent dynamics in facilitating ligand exchange and bond cleavage/formation events. nih.gov

Semi-Empirical methods , such as AM1 and PM3, use parameters derived from experimental data to simplify calculations, making them much faster than DFT or ab initio methods. researchgate.netresearchgate.net This speed allows for the study of larger systems or a broader exploration of the potential energy surface. For example, semi-empirical methods have been successfully used to study the stereochemistry of the addition of crotylmagnesium chloride to a series of cyclic and acyclic enones by locating the various possible transition states and comparing their activation energies. researchgate.netresearchgate.netresearchgate.net While generally less accurate than DFT, these methods can provide useful qualitative trends and initial structural models. researchgate.netiu.edu

| Method Type | Specific Method Examples | Primary Application for this compound | Key Findings/Insights |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, PBE | Transition state modeling, conformational analysis, energetics of Schlenk equilibrium species. | Rationalizes stereochemical outcomes via Zimmerman-Traxler-like transition states; identifies stable solvated dimers. rsc.orgresearchgate.netproquest.com |

| Ab Initio | MP2, AIMD | High-accuracy benchmarks (MP2); simulation of solution dynamics (AIMD). | Reveals the dynamic nature of the Schlenk equilibrium and the direct role of solvent molecules in the reaction mechanism. acs.orgnih.gov |

| Semi-Empirical | AM1, PM3 | Rapid screening of reaction pathways and stereochemical outcomes for large series of reactants. | Explains diastereoselectivity in additions to enones by comparing activation energies of boat vs. chair transition states. researchgate.netresearchgate.net |

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular dynamics (MD) simulations, particularly ab initio MD (AIMD), provide a dynamic picture of the Grignard reagent in its solution environment, which is crucial for understanding its behavior. acs.orgbohrium.com Static calculations often model only a single, isolated species, whereas MD simulations track the movement and interactions of all atoms in the system over time.

AIMD studies on model Grignard systems in THF have revealed that:

The magnesium atoms are dynamically coordinated by a varying number of THF molecules. acs.orgnih.gov

The system exists as an equilibrium of multiple structures, including monomers and chlorine-bridged dimers. nih.gov

Solvent molecules are not passive spectators but are key players in the Schlenk equilibrium mechanism. nih.gov The dynamic exchange of solvent molecules in the magnesium coordination sphere is essential for the transformation from reactants to products. acs.org

Ligand transfer often occurs from a more solvated, pentacoordinated magnesium atom to a less solvated one, highlighting that bond cleavage and formation are intimately tied to solvent dynamics. nih.gov

These general findings from model systems like CH₃MgCl are directly applicable to understanding the complex solution-phase behavior of this compound.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models aim to find a mathematical correlation between the chemical structure of reactants and a specific quantitative measure of their reactivity, such as reaction rate or yield. researchgate.net These models use molecular descriptors—numerical values that encode structural, electronic, or physicochemical properties—to predict reactivity through statistical or machine learning algorithms.

While the development of specific QSRR models for this compound reactions is not widely documented in the literature, the principles are applicable. researchgate.net For a series of reactions, for instance, the addition of crotylmagnesium chloride to various substituted aldehydes, a QSRR model could be developed.

Potential Descriptors for a QSRR Model:

For the electrophile (aldehyde/ketone): Steric parameters (e.g., Tolman's cone angle), electronic parameters (e.g., calculated charge on the carbonyl carbon, LUMO energy), and spectroscopic data.

For the Grignard reagent (if varied): Calculated charge on the carbon atom bonded to magnesium, HOMO energy.

Such a model could help in predicting reaction outcomes and optimizing reaction conditions without the need to run every possible experiment, thus aiding in the rational design of synthetic routes. researchgate.netuio.no

Prediction of Stereochemical Outcomes through Computational Models

One of the most significant applications of computational chemistry to the study of this compound is the prediction and rationalization of stereochemical outcomes in its reactions. proquest.comnih.gov Simple stereochemical models like the Felkin-Anh rule often fail for highly reactive nucleophiles like allylic Grignard reagents, whose reactions can approach the diffusion limit. proquest.comnih.gov

Computational models provide a more robust alternative:

Transition State Analysis: As discussed in section 7.1.2, DFT and semi-empirical calculations are used to locate all plausible transition states leading to different stereoisomeric products. researchgate.net The predicted major product corresponds to the one formed via the lowest-energy transition state. This approach has been used to explain the high diastereoselectivity observed in certain additions to ketones where steric factors force a specific reaction geometry. proquest.comnih.gov

Conformational Searching: For flexible molecules, a thorough conformational search of the reactants is performed. This is followed by modeling the approach of the nucleophile to the lowest-energy conformers of the electrophile to identify the most likely reaction pathways. nih.gov

Evaluating Competing Models: Computational studies can directly test hypotheses like chelation control versus steric approach control. By calculating the energies of the relevant chelated and non-chelated intermediates and transition states, researchers can determine which model is more likely to be operative for a given substrate and reaction conditions. nih.gov

These computational approaches have been instrumental in understanding that for additions of allylmagnesium reagents, factors like the pre-complexation of the reagent to the carbonyl group and the inherent energetics of the six-centered transition state are more critical for determining stereoselectivity than the ground-state conformational preferences of the ketone alone. proquest.comnih.gov

Future Research Directions and Emerging Trends in 1 Methyl 2 Propenylmagnesium Chloride Chemistry

Sustainable and Green Chemistry Approaches to Synthesis and Utilization

Future research is aimed at designing synthetic pathways that maximize atom economy and minimize waste. wikipedia.org Key areas of exploration include:

Alternative Reaction Pathways: The Barbier reaction, which is an aqueous version of the Grignard reaction, is considered a greener alternative as it can be performed in less toxic, water-based media, although its atom economy is still a subject of optimization. sescollege.ac.in

Catalytic Processes: Employing catalysts can make reactions more economical and energy-efficient. jk-sci.com Research into catalytic cycles that could regenerate the active Grignard species or minimize the use of stoichiometric magnesium would represent a significant advance.

Solvent Minimization and Alternative Solvents: Traditional Grignard syntheses require anhydrous ether solvents. byjus.comlibretexts.org Future approaches focus on using partially solvated reagents or developing solvent-free reaction conditions, potentially accelerated by methods like ultrasound, to reduce environmental impact. researchgate.net

High-Reactivity Reagents: The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, which exhibit enhanced reactivity and allow for reactions under milder conditions, aligns with green chemistry goals by potentially reducing energy consumption and improving efficiency. acs.orgvapourtec.com

| Principle | Traditional Approach (1-Methyl-2-propenylmagnesium chloride) | Future Research Direction | Potential Benefit |

|---|---|---|---|

| Atom Economy | Stoichiometric use of Mg metal leads to MgX₂ by-products. sescollege.ac.in | Catalytic generation or recycling of Mg species. | Reduced waste, improved resource efficiency. wikipedia.org |

| Solvent Use | Requires dry, ether-based solvents (e.g., THF, diethyl ether). libretexts.org | Solvent-free conditions, use of greener solvents, or aqueous systems (e.g., Barbier-type reactions). sescollege.ac.inresearchgate.net | Reduced environmental impact and process hazards. |

| Energy Efficiency | Often requires heating for initiation and reaction completion. libretexts.org | Use of highly reactive "turbo-Grignard" reagents or alternative energy sources (e.g., sonication). researchgate.netacs.org | Milder reaction conditions, lower energy consumption. |

Applications in Materials Science and Polymer Chemistry

The unique reactivity of this compound and related Grignard reagents opens up promising applications in the synthesis of advanced materials and polymers. Their ability to form new carbon-carbon bonds and introduce specific functionalities is being explored for the creation of materials with tailored properties. numberanalytics.com

Emerging applications include:

Polymerization Initiators: Grignard reagents can act as initiators for the anionic polymerization of various monomers, such as styrenes and dienes. numberanalytics.com This allows for the synthesis of polymers with controlled molecular weights and architectures. The use of turbo-Grignard reagents has been shown to produce polystyrene with a narrow molecular weight distribution under mild conditions. acs.org